2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
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Overview
Description
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C15H13FO4 It is characterized by the presence of a fluorobenzyl group and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2-fluorobenzyl alcohol with 3-methoxybenzoic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorobenzyl group can be reduced to a benzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of 2-[(2-Fluorobenzyl)oxy]-3-carboxybenzoic acid.
Reduction: Formation of 2-[(2-Benzyl)oxy]-3-methoxybenzoic acid.
Substitution: Formation of 2-[(2-Substituted benzyl)oxy]-3-methoxybenzoic acid derivatives.
Scientific Research Applications
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the methoxybenzoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid
- 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
- 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid
Uniqueness
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-13-8-4-6-11(15(17)18)14(13)20-9-10-5-2-3-7-12(10)16/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQSVCDEWZXVQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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